1,3,8-Triazaspiro[4.5]decane-2,4-dione
Overview
Description
Synthesis Analysis
The synthesis of 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives has been accomplished through various synthetic routes, including the optimization of C-N coupling reactions. High-throughput experimentation techniques have facilitated the rapid synthesis and structure-activity relationship (SAR) analysis of these compounds. An efficient synthesis method developed for its derivatives involves reacting 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one with different substituted isocyanates under ultrasound-assisted conditions, offering environmental benefits and high selectivity (Velupula et al., 2021).
Molecular Structure Analysis
The molecular structure of 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives has been characterized using various spectroscopic techniques, including FTIR, NMR, mass spectrometry, and elemental analysis. The spirocyclic structure exhibits a unique arrangement of atoms, which is crucial for its biological activity. The introduction of acidic functionality to the molecular structure has been shown to mitigate off-target activities and improve the pharmacokinetic profile of these compounds (Vachal et al., 2012).
Chemical Reactions and Properties
1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives undergo various chemical reactions, including spiro-bromocyclization and reactions with isocyanates, to produce a wide range of compounds with potential biological activities. The ZnBr2-mediated oxidative spiro-bromocyclization of N-arylpropiolamide has been described for the synthesis of 3-bromo-1-azaspiro[4.5]deca-3,6,9-triene-2,8-dione derivatives, showcasing the compound's versatility in organic synthesis (He & Qiu, 2017).
Physical Properties Analysis
The physical properties of 1,3,8-Triazaspiro[4.5]decane-2,4-dione and its derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. These properties are crucial for determining the compound's suitability for various applications, including its use in drug formulation and delivery systems.
Chemical Properties Analysis
The chemical properties, including reactivity, chemical stability, and interaction with biological targets, are critical for the therapeutic potential of 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives. Their ability to act as pan-inhibitors of the prolyl hydroxylase (PHD) family of enzymes demonstrates the compound's significance in medicinal chemistry and its potential for the treatment of conditions such as anemia (Vachal et al., 2012).
Scientific Research Applications
Treatment of Anemia : Váchal et al. (2012) described the use of 1,3,8-triazaspiro[4.5]decane-2,4-diones as pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3 for treating anemia. They optimized these compounds for their pharmacokinetic/pharmacodynamic profile and erythropoietin upregulation in vivo in multiple preclinical species, making them attractive for short-acting anemia treatments (Váchal et al., 2012).
Antimicrobial and Detoxification Applications : Ren et al. (2009) synthesized and bonded a derivative of 1,3,8-triazaspiro[4.5]decane-2,4-dione onto cotton fabrics for antimicrobial and detoxification purposes. They demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, as well as its ability to oxidize toxic chemicals (Ren et al., 2009).
Myelostimulation : A study by Yu et al. (2018) found that derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione showed myelostimulating activity, significantly accelerating the regeneration of lymphocyte and granulocyte cell pools in bone marrow hematopoiesis (Yu et al., 2018).
Selective Antagonists for the 5-HT2C Receptor : Weinhardt et al. (1996) identified substituted benzenesulfonyl derivatives of m-aminovalerophenones bearing 1,3,8-triazaspiro[4.5]decane-2,4-dione as the first known selective ligands for the 5-HT2C receptor, an important discovery in neuropharmacology (Weinhardt et al., 1996).
Antimicrobial Activity : Krolenko et al. (2015) reported the efficient synthesis of 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives with antimicrobial properties (Krolenko et al., 2015).
Ultrasound-Assisted Synthesis of Derivatives : Velupula et al. (2021) developed ultrasound-assisted synthesis methods for 1,3,8-triazaspiro[4.5]decan-4-one urea derivatives, highlighting the environmental friendliness and efficiency of this approach (Velupula et al., 2021).
Biocidal Nanofibers : Ren et al. (2013) incorporated 7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]-decane-2,4-dione into nanosized polyacrylonitrile fibrous mats using electrospinning techniques for biocidal applications, showcasing its potential in water and air filtration (Ren et al., 2013).
Safety And Hazards
properties
IUPAC Name |
1,3,8-triazaspiro[4.5]decane-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c11-5-7(10-6(12)9-5)1-3-8-4-2-7/h8H,1-4H2,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSWSISJJJDBOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276240 | |
Record name | 1,3,8-triazaspiro[4.5]decane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20276240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,8-Triazaspiro[4.5]decane-2,4-dione | |
CAS RN |
13625-39-3 | |
Record name | 1,3,8-triazaspiro[4.5]decane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20276240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.